6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. These compounds are of significant interest in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone can yield the desired imidazo[1,2-a]pyridine scaffold . Additionally, metal-free and aqueous synthesis methods have been developed to facilitate the preparation of these compounds under environmentally friendly conditions .
Chemical Reactions Analysis
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Functionalization Reactions: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold, introducing various substituents at specific positions on the ring.
Scientific Research Applications
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It is used as a building block in organic synthesis to construct more complex molecules.
Material Science: The electronic properties of imidazo[1,2-a]pyridines make them useful in the development of materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation can lead to various biological effects, including modulation of gene expression and cellular responses.
Comparison with Similar Compounds
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant anti-tuberculosis activity and are structurally related to this compound.
2-Chloromethylimidazo[1,2-a]pyridine: This compound is another derivative of the imidazo[1,2-a]pyridine family and is used as an intermediate in the synthesis of bioactive molecules.
Properties
IUPAC Name |
6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUVSFCNRJRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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